3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile
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Overview
Description
3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of an amino group at the 3-position and a carbonitrile group at the 2-position of the imidazo[1,2-a]pyridine ring system makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile can be synthesized via a one-pot three-component condensation reaction. This involves the reaction of 2-aminopyridines, aldehydes, and isocyanides under solvent-free mechanochemical ball-milling conditions. This method offers several advantages, including mild reaction conditions, high yields, high atom economy, short reaction times, and simple separation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar one-pot condensation reactions. The use of continuous flow reactors and automated ball-milling systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of imidazo[1,2-a]pyridine-2-carbonitrile derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted imidazo[1,2-a]pyridine-2-carbonitrile derivatives with various functional groups.
Scientific Research Applications
3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3-aminoimidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
2-Aminoimidazo[1,2-a]pyridine: Similar structure but with the amino group at the 2-position.
3-Aminoimidazo[1,2-a]pyridine: Lacks the carbonitrile group at the 2-position.
3-Bromoimidazo[1,2-a]pyridine: Contains a bromine atom at the 3-position instead of an amino group.
Uniqueness: 3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile is unique due to the presence of both an amino group at the 3-position and a carbonitrile group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for various research applications .
Properties
Molecular Formula |
C8H6N4 |
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Molecular Weight |
158.16 g/mol |
IUPAC Name |
3-aminoimidazo[1,2-a]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N4/c9-5-6-8(10)12-4-2-1-3-7(12)11-6/h1-4H,10H2 |
InChI Key |
CJHQIOKQKWPFRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C#N |
Origin of Product |
United States |
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